molecular formula C8H11N5O2 B14473216 N,7-Dimethyl-8-nitro-2,3-dihydroimidazo[1,2-c]pyrimidin-5-amine CAS No. 65224-82-0

N,7-Dimethyl-8-nitro-2,3-dihydroimidazo[1,2-c]pyrimidin-5-amine

Cat. No.: B14473216
CAS No.: 65224-82-0
M. Wt: 209.21 g/mol
InChI Key: NFOIDCDLSHLFKM-UHFFFAOYSA-N
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Description

N,7-Dimethyl-8-nitro-2,3-dihydroimidazo[1,2-c]pyrimidin-5-amine is a heterocyclic compound that belongs to the class of imidazo[1,2-c]pyrimidines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The unique structure of this compound makes it a valuable scaffold for various chemical reactions and applications.

Preparation Methods

The synthesis of N,7-Dimethyl-8-nitro-2,3-dihydroimidazo[1,2-c]pyrimidin-5-amine typically involves the cyclization of appropriate precursors under specific reaction conditions. One common synthetic route includes the reaction of 2,3-diaminopyrimidine with a nitroalkene in the presence of a suitable catalyst. The reaction conditions often involve heating the mixture to a specific temperature and maintaining it for a certain period to ensure complete cyclization. Industrial production methods may involve the use of continuous flow reactors to optimize the yield and purity of the compound .

Chemical Reactions Analysis

N,7-Dimethyl-8-nitro-2,3-dihydroimidazo[1,2-c]pyrimidin-5-amine undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The methyl groups can be substituted with other functional groups using appropriate reagents.

    Cyclization: The compound can undergo further cyclization reactions to form more complex heterocyclic structures.

Common reagents used in these reactions include hydrogen gas, palladium catalysts, and various alkylating agents. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

N,7-Dimethyl-8-nitro-2,3-dihydroimidazo[1,2-c]pyrimidin-5-amine has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of phosphatidylinositol 3-kinase (PI3K) and histone deacetylase (HDAC).

    Medicine: Explored for its anticancer properties due to its ability to inhibit key enzymes involved in cancer cell proliferation.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of N,7-Dimethyl-8-nitro-2,3-dihydroimidazo[1,2-c]pyrimidin-5-amine involves the inhibition of specific enzymes such as PI3K and HDAC. The compound binds to the active site of these enzymes, preventing their normal function and thereby inhibiting cell proliferation and inducing apoptosis in cancer cells. The molecular targets and pathways involved include the PI3K/AKT signaling pathway and the epigenetic regulation of gene expression .

Comparison with Similar Compounds

N,7-Dimethyl-8-nitro-2,3-dihydroimidazo[1,2-c]pyrimidin-5-amine can be compared with other similar compounds such as:

    2,3-Dihydroimidazo[1,2-c]quinazoline: Another heterocyclic compound with similar biological activities.

    1,2,4-Triazolo[4,3-c]pyrimidin-5(6H)-ones: Known for their xanthine oxidase inhibition activity.

    Imidazo[1,2-a]pyridines: Widely used in medicinal chemistry for their diverse biological activities.

The uniqueness of this compound lies in its specific structure, which allows for unique interactions with target enzymes and pathways, making it a valuable compound for drug development .

Properties

CAS No.

65224-82-0

Molecular Formula

C8H11N5O2

Molecular Weight

209.21 g/mol

IUPAC Name

N,7-dimethyl-8-nitro-2,3-dihydro-1H-imidazo[1,2-c]pyrimidin-5-imine

InChI

InChI=1S/C8H11N5O2/c1-5-6(13(14)15)7-10-3-4-12(7)8(9-2)11-5/h10H,3-4H2,1-2H3

InChI Key

NFOIDCDLSHLFKM-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=NC)N2CCNC2=C1[N+](=O)[O-]

Origin of Product

United States

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